(2S,4S)-4-tert-butyl-2-hydroxy-2-methylcyclohexanone
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Overview
Description
(2S,4S)-4-tert-butyl-2-hydroxy-2-methylcyclohexanone is a chiral compound with significant importance in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a cyclohexanone ring substituted with a tert-butyl group, a hydroxyl group, and a methyl group. The stereochemistry of the compound is defined by the (2S,4S) configuration, which plays a crucial role in its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-tert-butyl-2-hydroxy-2-methylcyclohexanone typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a substituted cyclohexanone, using a chiral rhodium catalyst under hydrogen gas . The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high enantioselectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis techniques. These methods often utilize continuous flow reactors and advanced chiral separation technologies to ensure the efficient and cost-effective production of the compound. The use of green chemistry principles, such as minimizing waste and energy consumption, is also emphasized in industrial processes .
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-4-tert-butyl-2-hydroxy-2-methylcyclohexanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, and other oxidizing agents under mild conditions.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and thiols under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols.
Substitution: Formation of various substituted cyclohexanone derivatives.
Scientific Research Applications
(2S,4S)-4-tert-butyl-2-hydroxy-2-methylcyclohexanone has numerous applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored as a precursor for the development of new drugs and therapeutic agents.
Industry: Utilized in the production of fine chemicals, agrochemicals, and specialty materials.
Mechanism of Action
The mechanism of action of (2S,4S)-4-tert-butyl-2-hydroxy-2-methylcyclohexanone involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry allows it to bind selectively to certain enzymes and receptors, modulating their activity. For example, it may act as an inhibitor or activator of enzymes involved in metabolic pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
(2S,4S)-4-hydroxy-2,3,4,5-tetrahydrodipicolinic acid: Shares similar stereochemistry but differs in functional groups and overall structure.
Ethyl (2S,4S)-1,4-anhydro-3-deoxypentitol-2-carboxylate: Another chiral compound with different applications and properties.
Uniqueness
(2S,4S)-4-tert-butyl-2-hydroxy-2-methylcyclohexanone is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity. Its tert-butyl group provides steric hindrance, influencing its interactions with other molecules and making it a valuable compound in asymmetric synthesis and chiral catalysis.
Properties
CAS No. |
175605-76-2 |
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Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
(2S,4S)-4-tert-butyl-2-hydroxy-2-methylcyclohexan-1-one |
InChI |
InChI=1S/C11H20O2/c1-10(2,3)8-5-6-9(12)11(4,13)7-8/h8,13H,5-7H2,1-4H3/t8-,11-/m0/s1 |
InChI Key |
VFSXLWIJXGMBMM-KWQFWETISA-N |
Isomeric SMILES |
C[C@@]1(C[C@H](CCC1=O)C(C)(C)C)O |
Canonical SMILES |
CC1(CC(CCC1=O)C(C)(C)C)O |
Origin of Product |
United States |
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